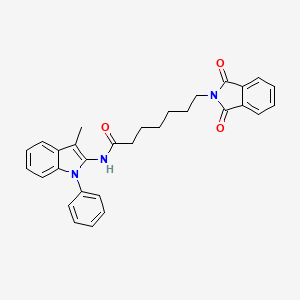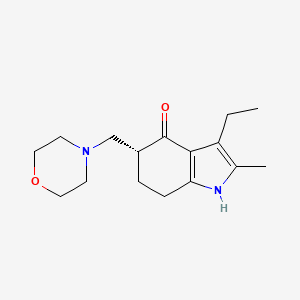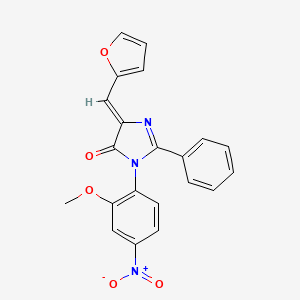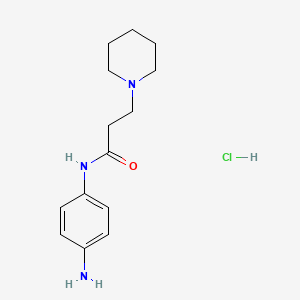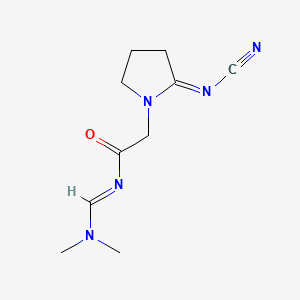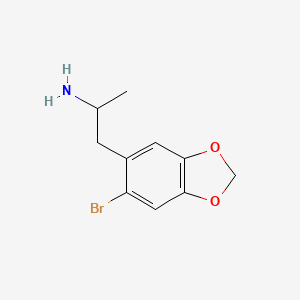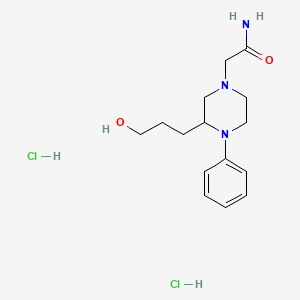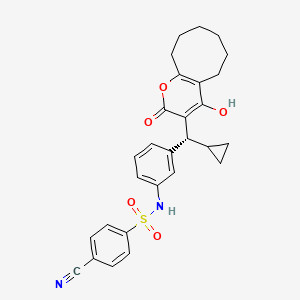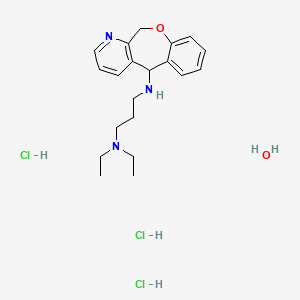
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a thione group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the benzodiazepine core with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine
While specific medical applications of this compound are not well-documented, benzodiazepines in general are used for their anxiolytic, sedative, and muscle relaxant properties. Research may explore its potential therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thione group may also contribute to its unique pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Used for seizure disorders and panic attacks.
Uniqueness
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness could make it a subject of interest for further research and development.
Propriétés
Numéro CAS |
258850-02-1 |
|---|---|
Formule moléculaire |
C17H23ClN2S |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C17H23ClN2S/c1-11(2)7-8-20-10-13-9-14(18)5-6-15(13)19-17(21)16(20)12(3)4/h5-7,9,12,16H,8,10H2,1-4H3,(H,19,21) |
Clé InChI |
ZVWHFTBQICNURY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=S)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


